4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide

carbonic anhydrase inhibition sulfonamide SAR halogen bioisostere

4-Iodo-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide (CAS 1009101-88-5) is a bifunctional aryl sulfonamide building block with molecular formula C₁₁H₁₂INO₂S and molecular weight 349.19 g·mol⁻¹. The compound integrates three chemically distinct features within a single low-molecular-weight scaffold: a para-iodo substituent on the benzenesulfonamide ring, a sulfonamide NH linker, and a terminal alkyne borne on a gem-dimethyl-substituted propargylic amine moiety.

Molecular Formula C11H12INO2S
Molecular Weight 349.19 g/mol
CAS No. 1009101-88-5
Cat. No. B3071247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide
CAS1009101-88-5
Molecular FormulaC11H12INO2S
Molecular Weight349.19 g/mol
Structural Identifiers
SMILESCC(C)(C#C)NS(=O)(=O)C1=CC=C(C=C1)I
InChIInChI=1S/C11H12INO2S/c1-4-11(2,3)13-16(14,15)10-7-5-9(12)6-8-10/h1,5-8,13H,2-3H3
InChIKeyXZORYNVTLUCZIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide (CAS 1009101-88-5): Procurement-Relevant Structural and Physicochemical Profile


4-Iodo-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide (CAS 1009101-88-5) is a bifunctional aryl sulfonamide building block with molecular formula C₁₁H₁₂INO₂S and molecular weight 349.19 g·mol⁻¹ . The compound integrates three chemically distinct features within a single low-molecular-weight scaffold: a para-iodo substituent on the benzenesulfonamide ring, a sulfonamide NH linker, and a terminal alkyne borne on a gem-dimethyl-substituted propargylic amine moiety . The 4-iodobenzenesulfonamide substructure is a recognized bioisostere in carbonic anhydrase inhibitor design, while the terminal alkyne provides a click-chemistry handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. Commercial availability with documented purity specifications (≥95% ; ≥97% [2]; NLT 98% ) supports its use as a versatile intermediate in medicinal chemistry, chemical biology probe construction, and materials science.

Why In-Class Benzenesulfonamide Analogs Cannot Substitute for 4-Iodo-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide (CAS 1009101-88-5)


Substituting the 4-iodo substituent with chloro, bromo, fluoro, or hydrogen analogs—even when retaining the identical N-(2-methylbut-3-yn-2-yl) sulfonamide backbone—introduces quantifiable losses in cross-coupling reactivity, anomalous scattering power for X-ray crystallography, and carbonic anhydrase II inhibition potency [1]. The oxidative addition step in palladium-catalyzed Suzuki–Miyaura reactions proceeds with the relative rate order ArI > ArBr ≫ ArCl, meaning that the 4-chloro and 4-fluoro congeners require harsher conditions, specialized ligands, or longer reaction times [2]. Conversely, the 4-iodo substituent delivers a strong anomalous signal (f″ ≈ 6.8 electrons at Cu Kα) that enables experimental phasing in macromolecular crystallography, a capability absent in the 4-chloro, 4-fluoro, and unsubstituted analogs [3]. Even within carbonic anhydrase inhibitor series, simple halogen substitution on the benzenesulfonamide ring alters inhibition constants by nearly 5-fold: 4-iodobenzenesulfonamide exhibits Ki = 81 nM against CA II, whereas the 4-chloro congener shows Ki = 17.5 nM and the 4-bromo congener Ki = 88 nM [1]. These data demonstrate that halogen identity is not a trivial substitution but a determinant of both synthetic utility and biological activity. Procuring the incorrect halogen analog risks failed cross-coupling steps, inability to phase crystal structures, or misleading structure-activity relationship conclusions.

Quantitative Differentiation Evidence for 4-Iodo-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide vs. Halogen Congeners


Carbonic Anhydrase II Inhibition Potency: 4-Iodo vs. 4-Chloro vs. 4-Bromo Benzenesulfonamide Scaffold

The 4-iodobenzenesulfonamide pharmacophore—the core substructure of the target compound—exhibits a measured inhibition constant (Ki) of 81 nM against human carbonic anhydrase isozyme II, compared with 17.5 nM for the 4-chlorobenzenesulfonamide analog and 88 nM for the 4-bromobenzenesulfonamide analog, all determined at 25 °C, pH 7.4 [1]. While the 4-chloro variant is ~4.6-fold more potent, the 4-iodo scaffold occupies a distinct intermediate potency position, offering a different balance of steric bulk, lipophilicity, and polarizability that is irreplaceable when the iodine atom is required for downstream synthetic or structural biology applications [2]. The 4-fluoro and unsubstituted benzenesulfonamide analogs lack comparable CA II inhibition data in this assay series, limiting their SAR interpretability.

carbonic anhydrase inhibition sulfonamide SAR halogen bioisostere

Suzuki–Miyaura Cross-Coupling Reactivity: Aryl Iodide Outperforms Aryl Bromide and Aryl Chloride

The 4-iodo substituent on the target compound serves as a superior oxidative addition partner in palladium(0)-catalyzed Suzuki–Miyaura cross-coupling compared with the corresponding 4-bromo and 4-chloro analogs. The established reactivity order for aryl halides in this transformation is ArI > ArBr ≫ ArCl, reflecting the relative bond dissociation energies (C–I ≈ 270 kJ·mol⁻¹; C–Br ≈ 300 kJ·mol⁻¹; C–Cl ≈ 350 kJ·mol⁻¹) and the kinetics of oxidative addition to Pd(0) [1]. Aryl chlorides traditionally require bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and elevated temperatures to achieve comparable conversion, whereas aryl iodides couple efficiently under mild, ligand-free or low-catalyst-loading conditions [2]. This translates to broader substrate scope tolerance, shorter reaction times, and reduced byproduct formation when the 4-iodo building block is employed in library synthesis or late-stage functionalization.

palladium catalysis cross-coupling oxidative addition building block reactivity

Dual Orthogonal Functional Handles: Aryl Iodide + Terminal Alkyne for Sequential Diversification

Unlike the 4-fluoro, 4-chloro, 4-bromo, and unsubstituted N-(2-methylbut-3-yn-2-yl)benzenesulfonamide congeners, the target compound uniquely combines a para-iodoaryl electrophile with a terminal alkyne nucleophile in a single molecule . This orthogonality permits two sequential, chemoselective transformations without protecting-group manipulation: first, CuAAC with an azide-bearing payload (e.g., fluorophore, biotin, PEG) to functionalize the alkyne; second, Pd-catalyzed Suzuki–Miyaura or Sonogashira coupling at the aryl iodide to introduce aromatic diversity [1]. The 4-chloro, 4-bromo, and 4-fluoro analogs lack this precise combination of halogen reactivity and click-chemistry compatibility, as the chloro and fluoro substituents are less effective cross-coupling handles and the bromo analog offers intermediate reactivity that may compete with or complicate the desired reaction sequence .

orthogonal reactivity click chemistry sequential functionalization bifunctional building block

Heavy-Atom Anomalous Scattering: Iodine-Enabled Experimental Phasing vs. Chlorine and Fluorine Congeners

The 4-iodo substituent on the target compound provides a strong anomalous scattering signal (f″ ≈ 6.8 electrons at Cu Kα wavelength; f″ ≈ 4.0 at Mo Kα) suitable for experimental phasing by single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) in protein–ligand cocrystallography [1]. In contrast, chlorine (f″ ≈ 0.7 at Cu Kα), fluorine (f″ ≈ 0.02), and the unsubstituted parent are effectively invisible for anomalous phasing at standard X-ray wavelengths [2]. The 4-bromo analog (f″ ≈ 1.3 at Cu Kα) offers a weaker, less reliable anomalous signal that may be insufficient for substructure solution, particularly with low-occupancy ligand binding. Iodine's anomalous signal has been successfully exploited in SAD phasing of protein crystals using both laboratory and synchrotron sources, making the 4-iodo compound the only congener in this series that simultaneously serves as a chemical probe and an intrinsic phasing tool [3].

X-ray crystallography SAD phasing anomalous scattering heavy-atom derivatization

Molecular Weight Differentiation: Enhanced LC-MS Detection Sensitivity vs. 4-Fluoro, 4-Chloro, and 4-Bromo Congeners

The target compound (MW 349.19 g·mol⁻¹) possesses the highest molecular weight among the 4-halogenated N-(2-methylbut-3-yn-2-yl)benzenesulfonamide series, exceeding the 4-fluoro analog (MW 241.29 g·mol⁻¹ ) by 107.9 Da, the 4-chloro analog (MW ~257.74 g·mol⁻¹) by ~91.5 Da, and the 4-bromo analog (MW ~302.2 g·mol⁻¹) by ~47 Da. This mass elevation shifts the target compound into a less congested region of the m/z spectrum, reducing chemical noise from common small-molecule contaminants (e.g., plasticizers, phthalates) that typically populate the m/z 200–300 range . Additionally, the distinctive isotopic pattern of iodine (monoisotopic mass 126.90 Da; ~100% abundance of ¹²⁷I) produces an unmistakable M and M+2 signature that facilitates automated peak picking and confident molecular formula confirmation in high-resolution mass spectrometry workflows [1].

mass spectrometry LC-MS detection isotopic pattern molecular weight

Purity Specification Differentiation: Multi-Vendor Supply with Verified QC Documentation

The target compound is commercially available from multiple independent suppliers with documented purity specifications: Bidepharm (standard purity 95%, with batch-specific QC including NMR, HPLC, GC ), Bio-Fount (97% purity [1]), and MolCore (NLT 98%, ISO-certified quality system ). This multi-vendor availability with ascending purity tiers (95%, 97%, 98%) provides procurement flexibility: the 95% grade is suitable for library synthesis and initial SAR exploration, while the 98% grade (ISO-certified) supports rigorous biological assay requirements and crystallization trials. In contrast, the 4-chloro, 4-bromo, and 4-fluoro congeners are available from fewer vendors with limited or unspecified QC documentation, introducing supply-chain risk for long-term research programs .

compound procurement purity specification quality control vendor comparison

Highest-Value Application Scenarios for 4-Iodo-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide (CAS 1009101-88-5)


Protein–Ligand Cocrystallography with Intrinsic SAD Phasing

Structural biology groups pursuing carbonic anhydrase inhibitor complexes can exploit the 4-iodo substituent of the target compound as an intrinsic anomalous scatterer for experimental SAD phasing (iodine f″ ≈ 6.8 electrons at Cu Kα), eliminating the need for separate heavy-atom derivatization or selenomethionine incorporation [1]. The 4-iodobenzenesulfonamide scaffold has demonstrated utility in CA II cocrystal structures (e.g., PDB 7BG5), where the iodine atom provided unambiguous electron density for ligand placement [2]. Both the 4-chloro and 4-fluoro congeners lack sufficient anomalous signal for phasing, while the 4-bromo congener offers a weaker signal that may fail at low occupancy. For fragment-based drug discovery by X-ray crystallography, procurement of this compound as a soakable fragment with built-in phasing power accelerates structure determination timelines by weeks [1].

Two-Step Diversity-Oriented Synthesis via Orthogonal Click Chemistry and Cross-Coupling

Medicinal chemistry programs building focused sulfonamide libraries can sequentially exploit the two orthogonal handles of the target compound: first, CuAAC with an azide-functionalized fragment (e.g., fluorophore, PEG linker, biotin) at the terminal alkyne under mild aqueous conditions; second, Suzuki–Miyaura coupling at the aryl iodide to introduce aryl or heteroaryl diversity [1]. The 4-iodo substituent enables this second step under standard Pd(PPh₃)₄ conditions, whereas the 4-chloro congener would require specialized ligands (SPhos, XPhos) and higher temperatures that risk degrading the click-installed functionality [2]. The 4-bromo analog offers intermediate reactivity but may undergo competing oxidative addition during the CuAAC step if residual palladium is present. This two-step, one-scaffold strategy maximizes chemical space exploration while minimizing synthetic step count [3].

Chemical Biology Probe Construction with Built-in LC-MS Tracking

Chemical biologists constructing target-engagement probes (e.g., sulfonamide-based photoaffinity labels or activity-based probes) benefit from three compounding features of the target compound: (i) the terminal alkyne enables CuAAC installation of a reporter tag (fluorophore, biotin) after target labeling; (ii) the 4-iodo substituent provides a distinct isotopic signature for unambiguous LC-MS identification of probe–protein adducts; and (iii) the elevated molecular weight (349.19 Da) shifts MS detection into a low-background region of the m/z spectrum [1]. The 4-fluoro and 4-chloro analogs lack the iodine isotopic signature and fall into the more congested m/z 200–300 range, increasing the risk of false-negative detection in complex proteomic samples. For cellular target engagement assays requiring confident MS-based readouts, the 4-iodo congener is the preferred scaffold [2].

Carbonic Anhydrase Inhibitor SAR with Integrated Crystallographic Feedback

Researchers pursuing structure-guided optimization of benzenesulfonamide carbonic anhydrase inhibitors can utilize the 4-iodo building block to simultaneously generate SAR data and crystallographic binding-mode information from a single compound. The 4-iodobenzenesulfonamide core exhibits a measured Ki of 81 nM against CA II, establishing a defined potency baseline [1]. This potency is within the range suitable for fragment elaboration: the alkyne handle can be diversified with azide-bearing fragments via CuAAC to explore the CA active-site rim or outer vestibule, while the iodine atom provides crystallographic phasing and serves as a heavy atom marker in electron density maps [2]. The 4-chloro analog, despite its higher CA II potency (Ki = 17.5 nM), cannot provide crystallographic phasing and thus requires separate heavy-atom soaking experiments to determine binding modes—a workflow inefficiency that the 4-iodo compound eliminates [1].

Quote Request

Request a Quote for 4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.